![molecular formula C5H3BrN2S2 B2438436 4-Bromo-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile CAS No. 1443014-90-1](/img/structure/B2438436.png)
4-Bromo-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile
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Description
4-Bromo-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile is a chemical compound that belongs to the thiazole family. It is a yellow crystalline solid that is soluble in organic solvents. This compound has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery.
Scientific Research Applications
1. Synthesis of Thieno-extended Purines
Hawkins et al. (1995) explored the synthesis of thieno-extended purines, a crucial component in the field of medicinal chemistry. They focused on the resistance of 4-bromoimidazole-5-carbonitriles, including derivatives similar to 4-Bromo-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile, to nucleophilic displacement. This resistance is significant in the development of new pharmaceutical compounds (Hawkins, Iddon, & Longthorne, 1995).
2. Development of Thienoisothiazole Derivatives
In their study, James and Krebs (1982) synthesized 5-alkylthioisothiazoles and prepared Thieno[3,2-d]isothiazole derivatives. This research highlights the role of compounds like 4-Bromo-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile in the development of novel isothiazole ring systems, which have applications in various chemical syntheses (James & Krebs, 1982).
3. Synthesis of Alternative Products in Cyclocondensation
Krauze et al. (2007) researched the synthesis of alternative products in a one-pot cyclocondensation involving compounds structurally related to 4-Bromo-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile. Their findings contribute to the understanding of complex reactions in organic chemistry and the creation of diverse pharmaceutical agents (Krauze, Vilums, Sīle, & Duburs, 2007).
4. Hydrodehalogenation in Isothiazole Synthesis
Ioannidou and Koutentis (2011) investigated the regioselective hydrodehalogenation of dihaloisothiazole-4-carbonitriles, a process crucial in the synthesis of isothiazole derivatives. This research is vital in understanding the chemical behavior of halogenated compounds like 4-Bromo-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile in organic synthesis (Ioannidou & Koutentis, 2011).
properties
IUPAC Name |
4-bromo-2-methylsulfanyl-1,3-thiazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S2/c1-9-5-8-4(6)3(2-7)10-5/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFORVRHJSUSHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile |
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